molecular formula C7H8N4O B14004022 1-(Pyrimidin-2-yl)imidazolidin-2-one CAS No. 53159-74-3

1-(Pyrimidin-2-yl)imidazolidin-2-one

Katalognummer: B14004022
CAS-Nummer: 53159-74-3
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: JQNKNJCSTPSZRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrimidin-2-yl)imidazolidin-2-one is a heterocyclic compound that features both pyrimidine and imidazolidinone rings. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyrimidin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized to create complex molecules with potential biological activity .

Wirkmechanismus

The mechanism of action of 1-(Pyrimidin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with receptors and other proteins, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Pyrimidin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual-ring structure, which provides a combination of properties from both pyrimidine and imidazolidinone, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

53159-74-3

Molekularformel

C7H8N4O

Molekulargewicht

164.16 g/mol

IUPAC-Name

1-pyrimidin-2-ylimidazolidin-2-one

InChI

InChI=1S/C7H8N4O/c12-7-10-4-5-11(7)6-8-2-1-3-9-6/h1-3H,4-5H2,(H,10,12)

InChI-Schlüssel

JQNKNJCSTPSZRP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1)C2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.